molecular formula C22H20N2O5S3 B2382766 N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine CAS No. 690989-92-5

N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

Cat. No.: B2382766
CAS No.: 690989-92-5
M. Wt: 488.59
InChI Key: XULGRQVUOKLRQM-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with furylmethyl and bis(4-methylphenyl)sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-furylmethylamine with 2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the sulfonyl groups can produce the corresponding sulfides .

Scientific Research Applications

N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazole ring, substituted with furylmethyl and bis(4-methylphenyl)sulfonyl groups, provides a distinct structural framework that is not commonly found in other similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S3/c1-15-5-9-18(10-6-15)31(25,26)21-20(23-14-17-4-3-13-29-17)30-22(24-21)32(27,28)19-11-7-16(2)8-12-19/h3-13,23H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULGRQVUOKLRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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